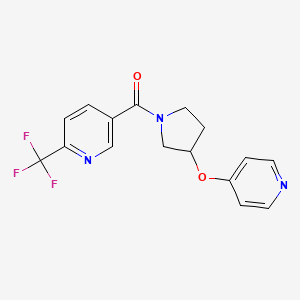
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a pyridine ring via an oxygen atom . The compound also contains a trifluoromethyl group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring via an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridine ring contains a trifluoromethyl group .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to "(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" have been explored in various studies. These compounds exhibit significant chemical interest due to their heterocyclic structure, which is a common motif in pharmaceuticals and materials science.
Molecular Geometry and Crystal Structure : A study by Butcher et al. (2006) on a related compound, 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, revealed that the pyrrolidine ring displays an envelope geometry, contributing to the understanding of molecular conformations in similar structures Butcher, R., Bakare, O., & John, N., 2006.
Complex Formation and Catalysis : Darbre et al. (2002) synthesized zinc complexes with multidentate nitrogen ligands, demonstrating the potential of these complexes in catalyzing aldol reactions. This research suggests the utility of related pyridinyl and pyrrolidinyl structures in metal coordination and catalysis Darbre, T., Dubs, C., Rusanov, E., & Stoeckli-Evans, H., 2002.
Structural Isomorphism and Disorder : A study by Swamy et al. (2013) on isomorphous structures related to chloro and methyl-substituted heterocyclic analogues showed how structural disorder can impact the description and detection of isomorphism, which is crucial for understanding the structural chemistry of complex organic molecules Swamy, V. R., Müller, P., Srinivasan, N., Perumal, S., & Krishnakumar, R.V., 2013.
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of compounds with structural similarities, demonstrating significant antimicrobial activity. This highlights the potential biomedical applications of these and related compounds in the development of new antimicrobial agents Kumar, S., Meenakshi, Kumar, S., & Kumar, P., 2012.
Theoretical and Spectroscopic Characterization : Singh et al. (2016) provided a detailed study on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone. This work emphasized the role of theoretical and spectroscopic analyses in elucidating the structures of complex organometallic compounds Singh, H., Singh, J., & Bhanuka, S., 2016.
将来の方向性
特性
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)14-2-1-11(9-21-14)15(23)22-8-5-13(10-22)24-12-3-6-20-7-4-12/h1-4,6-7,9,13H,5,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNYXDIPPOBTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2415910.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)
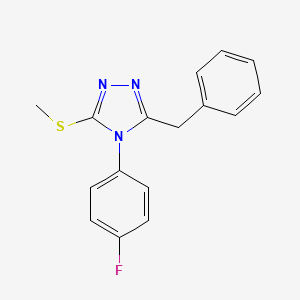
![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)
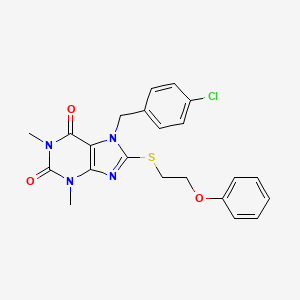

![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)
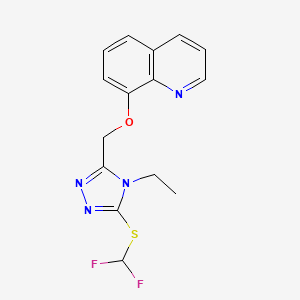
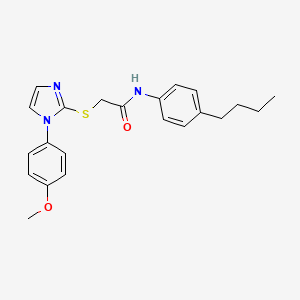
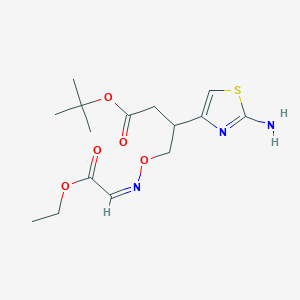
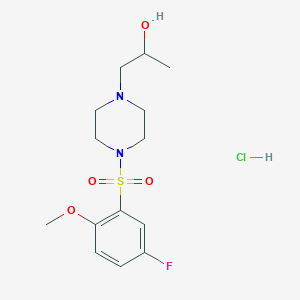
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
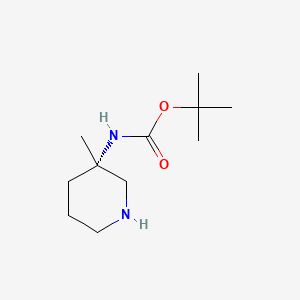
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)